1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride
Overview
Description
1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride is a biochemical used for proteomics research . It is supplied by various scientific manufacturers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. For comprehensive information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier .Scientific Research Applications
Synthesis and Structural Studies
1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride has been explored in various synthetic and structural chemistry studies, showcasing its utility in the synthesis of complex organic compounds and its role in forming intricate molecular structures.
A study on the synthesis of functionalized cycloalkene skeletons highlighted the utility of cyclohexylpiperidine derivatives in diastereoselective syntheses, employing ring-closing metathesis and Grignard reactions as key steps. This approach benefits from using readily available starting materials, like L-serine, over more traditional ones such as (-)-shikimic acid, showcasing the efficiency and versatility of these compounds in organic synthesis (Cong & Yao, 2006).
Research into microbial resolution of cyclohexene carboxylate for the production of optically active derivatives has demonstrated the potential of cyclohexylpiperidine-related structures in pharmaceutical intermediate production. This work identified efficient biocatalysts for the enantioselective preparation of cyclohexene carboxylic acid derivatives, crucial for developing chiral pharmaceuticals (Dou, Xu, & Ni, 2020).
In a crystallographic study , single crystals of 1-cyclohexylpiperazine-1,4-diium dichromate(VI), a closely related compound, were synthesized and analyzed. The study provided insights into the hydrogen bonding and molecular interactions within the structure, contributing to the understanding of the solid-state chemistry of cyclohexylpiperidine derivatives (Chebbi, Ben Smail, & Zid, 2016).
The synthesis and anticonvulsant activity of amino amides and amino esters based on cyclopentane carboxylic acid, a structural analog, were explored. This research underscores the relevance of cyclohexylpiperidine derivatives in medicinal chemistry, particularly in the development of new therapeutic agents (Arustamyan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclohexylpiperidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11;/h10-11H,1-9H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCQBFXFGMHYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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